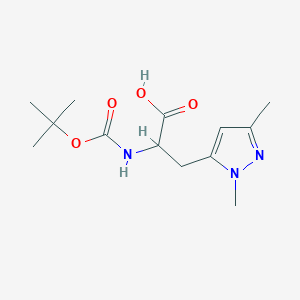
2-((tert-Butoxycarbonyl)amino)-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a pyrazole ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group, followed by the introduction of the pyrazole moiety. One common method involves the reaction of tert-butyl chloroformate with the amino acid derivative in the presence of a base such as triethylamine. The pyrazole ring can be introduced through a coupling reaction with a suitable pyrazole derivative under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a versatile and scalable method for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, reagents such as trifluoroacetic acid (TFA) are commonly used.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions include deprotected amino acids and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for drug development.
Medicine: Investigated for its potential therapeutic properties and as a component in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-dimethyl-1H-pyrazol-5-yl)propanoic acid involves its ability to undergo selective chemical transformations. The Boc group provides protection to the amino group, allowing for controlled reactions at other sites of the molecule. The pyrazole ring can interact with various molecular targets, influencing biological pathways and exhibiting potential pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Similar structure with a phenyl ring instead of a pyrazole ring.
tert-Butyloxycarbonyl-protected amino acids: A broad class of compounds with similar Boc protection but different amino acid backbones.
Properties
Molecular Formula |
C13H21N3O4 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(2,5-dimethylpyrazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C13H21N3O4/c1-8-6-9(16(5)15-8)7-10(11(17)18)14-12(19)20-13(2,3)4/h6,10H,7H2,1-5H3,(H,14,19)(H,17,18) |
InChI Key |
SQKLRPXROQGHRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















